molecular formula C24H23FN2O B1164697 1-(2-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide

1-(2-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide

Cat. No. B1164697
M. Wt: 374.5
InChI Key: HSKUHSPFXOBHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro NNEI is an analytical reference material that is structurally categorized as a synthetic cannabinoid. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Scientific Research Applications

Chemical Analysis and Forensic Toxicology

1-(2-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide has been extensively studied in the context of chemical analysis and forensic toxicology. Research has focused on identifying and quantifying this compound and related synthetic cannabinoids in various illegal products. Notable studies include those by Nakajima et al. (2011), who used a range of sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for identification purposes. Their work has been critical in understanding the chemical composition of unregulated drugs obtained through internet markets, which often contain a mixture of synthetic cannabinoids (Nakajima et al., 2011).

Pharmacodynamics and Metabolism

Research in pharmacodynamics and metabolism of synthetic cannabinoids, including 1-(2-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide, has provided insights into how these substances interact with the body. Studies like those conducted by Carlier et al. (2018) have explored the pharmacodynamic effects, pharmacokinetics, and metabolism of these compounds in animal models, providing valuable information on their behavior in biological systems. Such research is critical for understanding the potential impacts and risks associated with these substances (Carlier et al., 2018).

Legal and Regulatory Aspects

Several studies have also focused on the legal and regulatory aspects of synthetic cannabinoids, including 1-(2-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide. Research in this area often discusses the classification and scheduling of these substances under various national and international laws. For example, the Drug Enforcement Administration (DEA) has issued rules and final orders for the scheduling of synthetic cannabinoids, reflecting the growing concern over their abuse and the need for regulatory control (Federal Register, 2017).

properties

Product Name

1-(2-fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide

Molecular Formula

C24H23FN2O

Molecular Weight

374.5

InChI

InChI=1S/C24H23FN2O/c1-2-8-18(25)15-27-16-21(20-12-5-6-14-23(20)27)24(28)26-22-13-7-10-17-9-3-4-11-19(17)22/h3-7,9-14,16,18H,2,8,15H2,1H3,(H,26,28)

InChI Key

HSKUHSPFXOBHMD-UHFFFAOYSA-N

SMILES

O=C(C1=CN(CC(F)CCC)C2=C1C=CC=C2)NC3=C(C=CC=C4)C4=CC=C3

synonyms

2-fluoro MN-24

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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